REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][N:6]([CH3:7])[C:8]([CH2:9][N:10]([CH3:11])[C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:19])=[O:20].[CH3:23][OH:24].[Na+:22].[OH-:21]>>[O:3]=[C:4]([CH2:5][N:6]([CH3:7])[C:8]([CH2:9][N:10]([CH3:11])[C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:19])[OH:20]
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Name
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CCOC(=O)CN(C)C(=O)CN(C)C(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CN(C)C(=O)CN(C)C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CN(CC(=O)O)C(=O)CN(C)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |